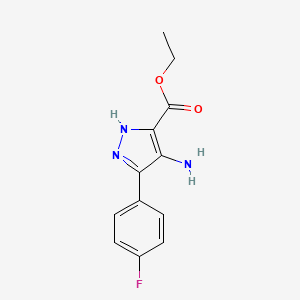
Urea, N-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)-N'-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Urea, N-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)-N’-phenyl- is a synthetic organic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of an indole ring, a cyclopentyl group, and a phenyl group, making it a complex and unique molecule. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)-N’-phenyl- typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Indole Derivative: The indole ring is synthesized through Fischer indole synthesis, where phenylhydrazine reacts with cyclopentanone in the presence of an acid catalyst.
Alkylation: The indole derivative is then alkylated using a suitable alkylating agent to introduce the cyclopentyl group.
Urea Formation: The final step involves the reaction of the alkylated indole derivative with phenyl isocyanate to form the urea derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common solvents used in these reactions include dichloromethane and ethanol, and catalysts such as lutidine may be employed to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized products.
Reduction: Reduction reactions can occur at the urea moiety, potentially leading to the formation of amine derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, introducing various substituents onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Oxidized indole derivatives.
Reduction: Amine derivatives.
Substitution: Substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has shown potential as an inhibitor of tubulin polymerization, making it a candidate for anticancer research.
Medicine: Its antiproliferative activities against cancer cell lines such as HeLa, MCF-7, and HT-29 have been evaluated, showing promising results.
Industry: The compound’s unique structure makes it useful in the development of new materials and pharmaceuticals.
Mécanisme D'action
The mechanism of action of Urea, N-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)-N’-phenyl- involves its interaction with molecular targets such as tubulin. By binding to tubulin, the compound inhibits its polymerization, leading to cell cycle arrest in the G2/M phase and inducing apoptosis in cancer cells. This mechanism is similar to that of colchicine, a well-known tubulin inhibitor.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide
- N-(2-aminophenyl)-2-(1-methyl-1H-indol-3-yl)acetamide
- N-[2-(1H-indol-3-yl)acetyl]arylsulfonohydrazides
Uniqueness
Compared to similar compounds, Urea, N-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)-N’-phenyl- stands out due to its unique combination of an indole ring, a cyclopentyl group, and a phenyl group
Propriétés
| 145131-15-3 | |
Formule moléculaire |
C22H25N3O |
Poids moléculaire |
347.5 g/mol |
Nom IUPAC |
1-[[1-(1-methylindol-3-yl)cyclopentyl]methyl]-3-phenylurea |
InChI |
InChI=1S/C22H25N3O/c1-25-15-19(18-11-5-6-12-20(18)25)22(13-7-8-14-22)16-23-21(26)24-17-9-3-2-4-10-17/h2-6,9-12,15H,7-8,13-14,16H2,1H3,(H2,23,24,26) |
Clé InChI |
BWAXSUZJGFYIFP-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(C2=CC=CC=C21)C3(CCCC3)CNC(=O)NC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





